molecular formula C14H20O4 B1434889 Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate CAS No. 1803593-25-0

Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate

Cat. No. B1434889
CAS RN: 1803593-25-0
M. Wt: 252.31 g/mol
InChI Key: XCARDCMWFPGKNJ-UHFFFAOYSA-N
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Description

“Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate” is a chemical compound with the CAS Number: 1803593-25-0 . It has a molecular weight of 252.31 and its IUPAC name is methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate” is 1S/C14H20O4/c1-16-12-7-4-6-11 (10-12)13 (17-2)8-5-9-14 (15)18-3/h4,6-7,10,13H,5,8-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula, which is C14H20O4 .

Scientific Research Applications

Liquid Crystal Research

Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate is structurally similar to compounds used in the study of liquid crystal phases, such as methylene-linked liquid crystal dimers. These dimers, including variations like 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, exhibit unique transitional properties like the formation of a twist-bend nematic phase. This phase is significant for advanced materials science, offering potential applications in display technologies and optical devices. The research demonstrates how variations in molecular structure can influence liquid crystalline behavior, providing a framework for designing materials with specific optical properties (Henderson & Imrie, 2011).

Pharmacological Impurities Analysis

In the pharmaceutical industry, understanding and controlling the formation of impurities is critical for drug safety and efficacy. Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate's structure is relevant to the study of impurities in proton pump inhibitors, such as omeprazole. Research into novel synthesis methods and impurity analysis helps in identifying potential impurities that could affect drug performance or patient safety. This is vital for the development of safer and more effective medications, highlighting the importance of detailed chemical analysis in pharmaceutical sciences (Saini et al., 2019).

Environmental Epigenetics

The study of how environmental factors influence epigenetic modifications is a growing area of research. Compounds structurally related to Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate are explored for their potential epigenetic impacts, particularly in the context of DNA methylation and hydroxymethylation. These studies contribute to our understanding of how chemical exposures affect genetic regulation and potentially lead to various pathologies. By examining the effects of environmental pollutants on epigenetic markers, researchers can uncover the molecular mechanisms underlying environmental impacts on human health (Efimova et al., 2020).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate” can be found on the product link provided by the manufacturer . It’s important to refer to these resources for safe handling and storage of the compound.

properties

IUPAC Name

methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-16-12-7-4-6-11(10-12)13(17-2)8-5-9-14(15)18-3/h4,6-7,10,13H,5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCARDCMWFPGKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CCCC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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